(4-Ethoxy-2,6-difluorobenzyl)hydrazine hydrochloride
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Overview
Description
(4-Ethoxy-2,6-difluorobenzyl)hydrazine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes ethoxy, difluorobenzyl, and hydrazine moieties, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of (4-Ethoxy-2,6-difluorobenzyl)hydrazine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-ethoxy-2,6-difluorobenzaldehyde with hydrazine hydrate under controlled conditions to form the hydrazone intermediate. This intermediate is then treated with hydrochloric acid to yield the final product, this compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(4-Ethoxy-2,6-difluorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the hydrazine moiety.
Substitution: The ethoxy and difluorobenzyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Ethoxy-2,6-difluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2,6-difluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a candidate for therapeutic applications . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
(4-Ethoxy-2,6-difluorobenzyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
(4-Methoxy-2,6-difluorobenzyl)hydrazine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Ethoxy-2,6-dichlorobenzyl)hydrazine hydrochloride: Similar structure but with chlorine atoms instead of fluorine atoms.
(4-Ethoxy-2,6-difluorobenzyl)amine hydrochloride: Similar structure but with an amine group instead of a hydrazine group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-ethoxy-2,6-difluorophenyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O.ClH/c1-2-14-6-3-8(10)7(5-13-12)9(11)4-6;/h3-4,13H,2,5,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUUDJYSVVLTQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CNN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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